molecular formula C18H15N3O3 B2495807 Ethyl 4-(quinoxaline-6-carboxamido)benzoate CAS No. 881439-11-8

Ethyl 4-(quinoxaline-6-carboxamido)benzoate

Cat. No. B2495807
CAS RN: 881439-11-8
M. Wt: 321.336
InChI Key: VPDVUQUMUXXTIO-UHFFFAOYSA-N
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Description

Ethyl 4-(quinoxaline-6-carboxamido)benzoate, also known as QCB, is a chemical compound with potential applications in the field of medicinal chemistry. QCB belongs to the class of quinoxaline derivatives, which have been extensively studied for their biological activities.

Scientific Research Applications

Antituberculosis Activity

  • Research has shown that derivatives of quinoxaline, such as those synthesized with substitutions on the quinoxaline nucleus, exhibit potent antituberculosis activity. The activity is significantly influenced by the substituents in the carboxylate group, with ethyl and benzyl derivatives displaying notable effectiveness against Mycobacterium tuberculosis, including drug-resistant strains. This highlights the promise of these compounds in developing new antituberculosis agents (Jaso et al., 2005).

Anticancer Activity

  • Carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to quinoxaline derivatives, have been synthesized and tested for their cytotoxic activities against various cancer cell lines. Some of these compounds showed potent cytotoxic effects, suggesting their potential as leads for anticancer drug development (Deady et al., 2003).

Antibacterial Activity

  • New derivatives containing the quinoxaline moiety have been synthesized and evaluated for their antibacterial activities. Among these, certain compounds exhibited potent inhibitory activity against various bacterial strains, indicating their potential as new antibacterial agents (Murthy et al., 2011).

Synthetic Applications

  • Studies on the anions of substituted dihydro ethyl benzoates and quinoline have shown their effectiveness as hydrogen donors in tin-free radical chemistry, offering insights into new synthetic methodologies for constructing complex molecules (Bardagi et al., 2006).

Optical and Electronic Applications

  • Research into the design, fabrication, and optical characterization of pyrimidine fused quinolone carboxylate moiety for photodiode applications highlights the unique optical properties of these compounds. The study demonstrates their potential use in organic photodiodes, showcasing the versatility of quinoxaline derivatives beyond pharmaceutical applications (Elkanzi et al., 2020).

Mechanism of Action

The mechanism of action of quinoxaline derivatives can vary widely depending on their specific structure and the target they interact with. For example, some quinoxaline derivatives have been designed as bromodomain and extra-terminal (BET) protein inhibitors .

Safety and Hazards

The safety and hazards associated with quinoxaline or its derivatives would depend on the specific compound. For example, benzoate derivatives can be combustible and harmful if swallowed .

Future Directions

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety . It’s anticipated that further development in drug discovery will continue to utilize quinoxaline scaffolds .

properties

IUPAC Name

ethyl 4-(quinoxaline-6-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-2-24-18(23)12-3-6-14(7-4-12)21-17(22)13-5-8-15-16(11-13)20-10-9-19-15/h3-11H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDVUQUMUXXTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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